molecular formula C13H22N2O6S B1678183 Neostigmine methylsulfate CAS No. 51-60-5

Neostigmine methylsulfate

Cat. No. B1678183
CAS RN: 51-60-5
M. Wt: 334.39 g/mol
InChI Key: OSZNNLWOYWAHSS-UHFFFAOYSA-M
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Description

Neostigmine Methylsulfate is a cholinesterase inhibitor that is used for the reversal of the effects of non-depolarizing neuromuscular blocking agents after surgery . It is also used for treating myasthenia gravis . It is usually administered by intravenous, intramuscular, or subcutaneous injection .


Synthesis Analysis

A distinct stability-indicating reverse phase HPLC method was developed and validated for the quantitative determination of related impurities and degradation impurities in neostigmine methylsulfate API and injection formulation . The analysis was performed using Kromasil C18 column at 30°C of column oven temperature with phosphate-buffer/acetonitrile in a gradient mode .


Molecular Structure Analysis

The molecular structure of Neostigmine Methylsulfate can be found on various chemical databases .


Chemical Reactions Analysis

During the process development of Neostigmine Methylsulfate in the laboratory, the formation of positional isomer and two analogues of Neostigmine Methylsulfate namely Neostigmine Methylsulfate o-isomer with a level of 0.1–0.2% in Neostigmine Methylsulfate, Diethyl analogue and Ethylmethyl analogue are 0.1–0.3% in Neostigmine Methylsulfate by HPLC analysis .


Physical And Chemical Properties Analysis

Neostigmine Methylsulfate is a bitter, odorless, white, crystalline powder. It is very soluble in water and soluble in alcohol . It is hygroscopic in nature, the water molecule reacts with methylsulfate ion to form O-H intramolecular hydrogen bonding .

Scientific Research Applications

Muscarinic Effects on the Large Bowel

Neostigmine methylsulfate, commonly used to reverse the paralytic effects of curare in surgeries, has a potent muscarinic effect on the large bowel. This effect can cause a significant increase in intraluminal colonic pressure and severe bowel spasm. Atropine sulfate, often used during anesthesia, does not mitigate these muscarinic effects of neostigmine on the canine colon (Yellin, Newman, & Donovan, 1973).

Effects on Acetylcholinesterase Activity

Neostigmine methylsulfate has been found to inhibit acetylcholinesterase (AChE) activity in various rat tissues, including serum, plasma, muscle, and liver. This study involved a single dose of neostigmine methylsulfate being administered to rats, demonstrating its inhibitory effects on AChE activity over time (Demir & Turkoglu, 2005).

Analgesia During Labor

Neostigmine, when combined with ropivacaine and sufentanil, has been studied for its effects on neuraxial analgesia during labor. The study found that neostigmine, at a maximal dose of 4 µg/kg, provided equivalent analgesia to ropivacaine but was less effective than sufentanil for initiating labor epidural analgesia. Notably, neostigmine did not affect the subsequent requirements for patient-controlled epidural analgesia during labor (Roelants, Rizzo, & Lavand'homme, 2003).

Pharmacokinetics and Metabolism

A study on the pharmacokinetics and disposition of intramuscular neostigmine methylsulfate in myasthenic patients revealed insights into its metabolism and excretion. The study tracked plasma concentration and urinary elimination of neostigmine, noting that about 80% of the drug is excreted in urine within 24 hours, either unchanged or as metabolites (Calvey, Williams, Chan, Dehghan, & Somani, 1981).

Cardiovascular Effects

Research on the cardiovascular effects of neostigmine in humans showed that different doses of neostigmine methylsulfate can affect heart rate. The study observed that neostigmine decreased heart rate and that these effects varied based on whether the subjects had been premedicated with atropine sulfate or ephedrine (Gravenstein & Perkins, 1966).

Analysis in Injection Formulation

A study developed a reverse phase HPLC method for analyzing neostigmine methylsulfate and related impurities in its injection formulation. This research aimed at improving the resolution between certain impurities and degradation products in the API and injection formulation of neostigmine methylsulfate (Parab, Shirsat, Kodgule, & Kodgule, 2021).

Interaction with Other Medications

Neostigmine methylsulfate's interaction with various antibiotics was studied, revealing its neuromuscular blocking properties and how it antagonizes or enhances the effects of certain antibiotics. This study provides valuable insights into the drug interactions of neostigmine in medical settings (Timmerman, Long, & Pittinger, 1959).

Safety And Hazards

Neostigmine Methylsulfate is harmful if swallowed . It should be administered by trained healthcare providers . Side effects may include salivation and excess bronchial secretions and runny nose, muscle tremors, bowel cramps and diarrhea, heartbeat irregularities, and increased urination . Overdosage may lead to increasing muscle weakness and respiratory arrest due to cholinergic crisis .

Future Directions

Neostigmine Methylsulfate is used in the symptomatic treatment of myasthenia gravis by enhancing muscle tone. It is also used for post-operative urinary retention resulting from general anesthesia and to treat curariform drug toxicity . The role of acetylcholinesterase inhibitors such as Neostigmine Methylsulfate on chronic pain and cognitive function in aging is a topic of recent clinical applications .

properties

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZNNLWOYWAHSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-99-4 (Parent)
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199003
Record name Neostigmine methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Neostigmine methylsulfate

CAS RN

51-60-5
Record name Proserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine methylsulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neostigmine methyl sulfate
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Record name Neostigmine methylsulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOSTIGMINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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